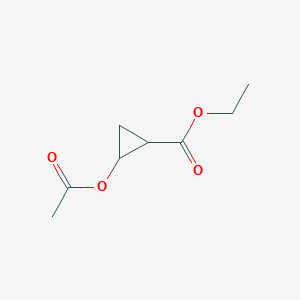
(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Vue d'ensemble
Description
“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” is a compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.28 g/mol . The IUPAC name for this compound is 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid . Thiazole derivatives, such as this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid” has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 104 Ų .Applications De Recherche Scientifique
Comprehensive Analysis of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic Acid Applications:
Anticancer Activity
Thiazole derivatives, including (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid, have been studied for their potential in cancer treatment. They have shown the ability to control various cellular pathways and exhibit selective anticancer activity . For instance, some thiazole compounds have been tested against human breast adenocarcinoma cell lines and compared to standard drugs like 5-fluorouracil for their efficacy .
Cytotoxic Effects
The cytotoxic effects of thiazole compounds on different cancer cell lines, such as leukemia and cervical carcinoma, have been evaluated using assays like MTT. These studies help determine the effectiveness of these compounds in inhibiting cell growth .
Antitumor Activity
Thiazole derivatives have also been synthesized and tested for their antitumor activity. Some compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Biological Evaluation
The biological activities of thiazole derivatives are diverse and significant. They have been synthesized through various methods, including microwave-assisted synthesis, and evaluated for their pharmaceutical applications .
Pharmacological Applications
Thiazole is a pharmacophore nucleus due to its wide range of pharmaceutical applications. Its derivatives exhibit activities such as antioxidant, analgesic, antimicrobial (including antibacterial, antifungal, antimalarial), anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Orientations Futures
Thiazole derivatives, such as “(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new thiazole-based compounds with improved therapeutic properties and minimal side effects .
Propriétés
IUPAC Name |
2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCCMQRKDKYYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303221 | |
| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
CAS RN |
49779-98-8 | |
| Record name | MLS002920663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49779-98-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















